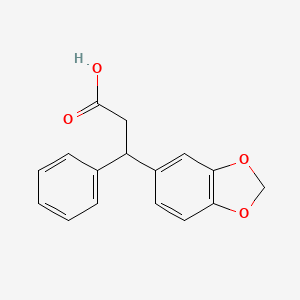

3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid” likely contains a benzodioxole group and a phenyl group attached to a propanoic acid backbone . Benzodioxole is a heterocyclic compound containing a methylenedioxy functional group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as “3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid”, have been synthesized . The synthesis of these compounds often involves reactions with disubstituted halomethanes .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the benzodioxole and phenyl groups . The benzodioxole group consists of a benzene ring fused to a 1,3-dioxole ring .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the benzodioxole and phenyl groups . For instance, the benzodioxole group can participate in various chemical reactions due to its aromatic nature .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the benzodioxole and phenyl groups . For instance, benzodioxole compounds are generally stable under regulated environmental conditions but exhibit sensitivity to external variables such as moisture, extreme temperatures, and exposure to UV light .Scientific Research Applications

Inhibition of Enzymatic Activity

Research on related benzoic acid derivatives has shown their potential in inhibiting the activity of specific enzymes. For instance, DL-2-Benzyl-3-formylpropanoic acid, a compound structurally similar to 3-(1,3-Benzodioxol-5-yl)-3-phenylpropanoic acid, has been identified as a competitive inhibitor of carboxypeptidase A, suggesting a potential avenue for exploring the enzyme inhibition capabilities of this compound itself (Galardy & Kortylewicz, 1984).

Materials Science Applications

In the field of materials science, a polymerizable benzoic acid derivative was synthesized and complexed with dipyridyl compounds to exhibit a monotropic smectic A liquid crystal phase. This demonstrates the compound's utility in the development of advanced materials with specific structural and functional properties (Kishikawa, Hirai, & Kohmoto, 2008).

Anticancer and Antibacterial Activities

One-pot, microwave-assisted green and efficient synthesis of 2-phenyl 1,3-benzodioxole derivatives, which include the compound of interest, has shown promising anticancer, antibacterial, and DNA binding potential. This research underscores the significance of such compounds in developing new treatments with enhanced activity and fewer side effects (Gupta et al., 2016).

Agricultural and Environmental Implications

The identification of benzoic acid and 3-phenylpropanoic acid in tobacco root exudates and their role in the growth of rhizosphere microorganisms indicate the ecological relevance of these compounds. Their concentration-dependent effects on pathogen and antagonist growth provide insights into their role in plant-microorganism interactions and potential applications in agriculture (Liu et al., 2015).

Repellency to Pests

Studies on phenylpropanoids and their derivatives have explored their potential as pest repellents. The investigation into the structure-activity relationships of these compounds provides valuable information for developing new, naturally derived pest management strategies (Jakubas et al., 1992).

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c17-16(18)9-13(11-4-2-1-3-5-11)12-6-7-14-15(8-12)20-10-19-14/h1-8,13H,9-10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLLGXYTUMEWOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl]methyl}prop-2-enamide](/img/structure/B2653272.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2653273.png)

![3-[(2-Chloroprop-2-en-1-yl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2653274.png)

![2-Phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2653275.png)

![2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2653279.png)

![Ethyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B2653282.png)

![1,6,7-trimethyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2653288.png)